Home > Products > Screening Compounds P110765 > (2Z)-2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
(2Z)-2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol -

(2Z)-2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Catalog Number: EVT-5534285
CAS Number:
Molecular Formula: C12H15NOS
Molecular Weight: 221.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Quinuclidin-3-ol

Compound Description: Quinuclidin-3-ol serves as a fundamental structural motif in various chemical syntheses, including the preparation of novel antagonists for muscarinic receptors. These receptors play crucial roles in regulating various bodily functions, including muscle contraction and glandular secretions. Researchers have synthesized a range of quinuclidin-3-ol derivatives with diverse substituents to explore their potential as therapeutic agents. [, ]

Relevance: This compound represents the core structure of the target compound, 2-(3-thienylmethylene)quinuclidin-3-ol, lacking only the 2-(3-thienylmethylene) substituent. [, ]

Quinuclidin-3-yl Acetate

Compound Description: Similar to quinuclidin-3-ol, quinuclidin-3-yl acetate is another crucial building block in synthesizing chiral derivatives designed to investigate the stereoselectivity of human cholinesterases. The study of these enzymes holds significant importance in various medical fields, including the development of treatments for Alzheimer's disease. []

Relevance: Quinuclidin-3-yl acetate shares the core quinuclidine structure with 2-(3-thienylmethylene)quinuclidin-3-ol. []

(R)- and (S)-Enantiomers of N-Methyl and N-Benzyl Quinuclidin-3-ol Derivatives

Compound Description: These chiral compounds have been synthesized and studied for their interactions with human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BChE). These studies revealed valuable insights into the stereoselectivity of these enzymes, which could be instrumental in developing more effective and targeted drugs. []

Relevance: These derivatives share the core quinuclidine structure with 2-(3-thienylmethylene)quinuclidin-3-ol, with the addition of methyl or benzyl groups at the nitrogen atom. Exploring different N-substitutions, including the potential introduction of a thienylmethylene group, could be a valuable avenue for further research in the context of cholinesterase interactions. []

3-(2-Benzofuranyl)quinuclidin-2-ene

Compound Description: This compound exhibited the highest binding affinity among a series of 3-heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives tested for muscarinic and antimuscarinic properties. []

Relevance: Although structurally similar to 2-(3-thienylmethylene)quinuclidin-3-ol, this compound differs in the heteroaryl substituent and its position on the quinuclidine ring. The high affinity of 3-(2-benzofuranyl)quinuclidin-2-ene suggests that modifications to the heteroaryl substituent and its position may significantly impact the biological activity of the target compound. []

3-Heteroaryl-substituted Quinuclidin-2-ene Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their muscarinic and antimuscarinic properties. These compounds act as competitive muscarinic antagonists in the urinary bladder, suggesting their potential therapeutic use for overactive bladder. []

Relevance: These derivatives share the quinuclidine scaffold with 2-(3-thienylmethylene)quinuclidin-3-ol, highlighting the importance of this core structure for interacting with muscarinic receptors. The diversity of heteroaryl substituents in these derivatives provides insights into the structure-activity relationship, potentially guiding the development of compounds with improved potency and selectivity for specific muscarinic receptor subtypes. []

Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives

Compound Description: This class of compounds represents conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate, a known antimuscarinic agent. These derivatives displayed a high affinity for the M3 muscarinic receptor subtype, indicating their potential use in treating overactive bladder with reduced side effects. []

Relevance: While these compounds share the quinuclidin-3-ol moiety with 2-(3-thienylmethylene)quinuclidin-3-ol, they incorporate a more complex 1,2,3,4-tetrahydroisoquinoline-2-carboxylate group. The observed M3 receptor selectivity of these analogs suggests that further exploration of structural modifications, potentially incorporating elements of the thienylmethylene substituent, could lead to compounds with enhanced antimuscarinic profiles and therapeutic potential. []

rac-(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol

Compound Description: This compound is a racemic mixture of the (Z)-isomer of 2-(2-thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol. This compound is notable for the Z-geometry of the olefinic bond connecting the 2-thienyl and 1-azabicyclo[2.2.2]octan-3-ol moieties. []

Relevance: This compound is a close structural isomer of the target compound, 2-(3-thienylmethylene)quinuclidin-3-ol. The primary difference lies in the position of the methylene linker on the thienyl ring (2-position vs. 3-position) and the stereochemistry around the double bond (Z vs. unspecified). []

Properties

Product Name

(2Z)-2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

IUPAC Name

(2Z)-2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C12H15NOS/c14-12-10-1-4-13(5-2-10)11(12)7-9-3-6-15-8-9/h3,6-8,10,12,14H,1-2,4-5H2/b11-7-

InChI Key

HNBVTNPDDZRELH-XFFZJAGNSA-N

SMILES

C1CN2CCC1C(C2=CC3=CSC=C3)O

Canonical SMILES

C1CN2CCC1C(C2=CC3=CSC=C3)O

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CSC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.